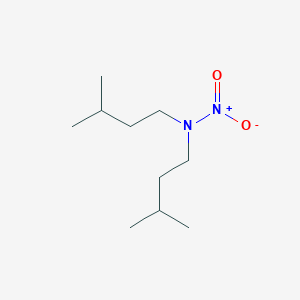
3-Hydroxy-5-sulfo-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-sulfo-2-naphthoic acid is an organic compound with the molecular formula C11H8KO6S+. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid groups attached to the naphthalene ring. This compound is known for its applications in the synthesis of dyes and pigments, making it a valuable chemical in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-sulfo-2-naphthoic acid is typically synthesized through the sulfonation of 3-hydroxy-2-naphthoic acid. The process involves the introduction of a sulfonic acid group into the naphthalene ring. This can be achieved by reacting 3-hydroxy-2-naphthoic acid with sulfuric acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 3-hydroxy-2-naphthoic acid is treated with sulfuric acid. The reaction mixture is then neutralized with a base, such as potassium hydroxide, to yield the potassium salt of the compound. The product is purified through crystallization and filtration processes to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-sulfo-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like diazonium salts and halogens.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Azo dyes and other substituted naphthalene derivatives.
Scientific Research Applications
3-Hydroxy-5-sulfo-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of azo dyes and pigments.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-sulfo-2-naphthoic acid primarily involves its ability to participate in electrophilic substitution reactions. The sulfonic acid group enhances the compound’s reactivity towards electrophiles, facilitating the formation of various derivatives. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s interactions with other molecules .
Comparison with Similar Compounds
3-Hydroxy-2-naphthoic acid: Lacks the sulfonic acid group, making it less reactive in electrophilic substitution reactions.
2-Hydroxy-1-naphthoic acid: Another hydroxynaphthoic acid with different substitution patterns, leading to different reactivity and applications.
3-Hydroxy-4-sulfo-2-naphthoic acid: Similar structure but with different positioning of the sulfonic acid group, affecting its chemical properties and applications.
Uniqueness: 3-Hydroxy-5-sulfo-2-naphthoic acid is unique due to the specific positioning of the hydroxyl and sulfonic acid groups, which enhances its reactivity and makes it particularly valuable in the synthesis of dyes and pigments. Its ability to undergo a wide range of chemical reactions further adds to its versatility and importance in various fields .
Properties
CAS No. |
86-64-6 |
|---|---|
Molecular Formula |
C11H8O6S |
Molecular Weight |
268.24 g/mol |
IUPAC Name |
3-hydroxy-5-sulfonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O6S/c12-9-5-7-6(4-8(9)11(13)14)2-1-3-10(7)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) |
InChI Key |
WKOROMVLBVSPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)S(=O)(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B13807082.png)
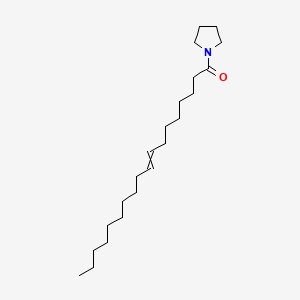

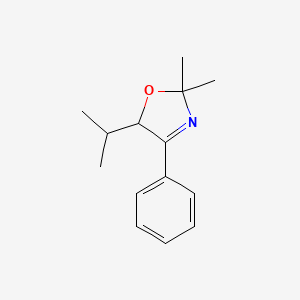
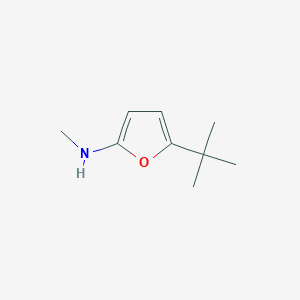
![5,11-Dioxatricyclo[8.1.0.04,6]undecane](/img/structure/B13807121.png)
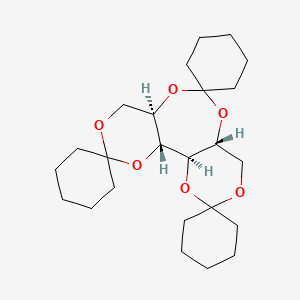
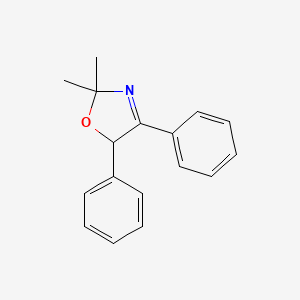

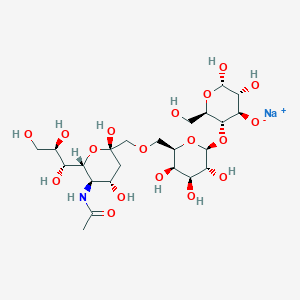
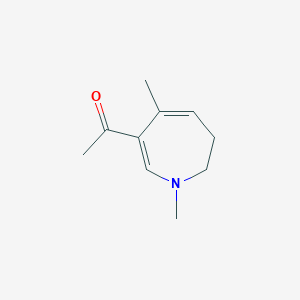
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)
![2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole](/img/structure/B13807172.png)
